铁锰氧化物 (Fe2MnO4)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of nano-structured bimetallic FeMnO3 and mixed monometallic iron manganese oxides has been achieved through a urea combustion method. This method utilizes iron (III) chloride, manganese (II) chloride tetrahydrate, and urea, followed by calcination at temperatures of 400 and 650°C. The calcination temperature plays a critical role in determining the product: at 650°C, a pure nano-structured bimetallic FeMnO3 with a perovskite-type structure is formed, whereas at 400°C, mixed monometallic iron manganese oxides are produced (Habibi & Mosavi, 2017).

Molecular Structure Analysis

Fe4Si2Sn7O16, a related compound, exhibits a crystal structure with alternating layers of Fe(2+) ions coordinated by O (oxide layer) and Sn (stannide layer), bridged by SiO4 tetrahedra. Manganese substitution in the oxide layer introduces geometrically frustrated magnetism due to the kagomé lattice topology of high-spin M(2+) ions (Allison et al., 2016).

Chemical Reactions and Properties

The adsorption behavior of arsenic on mesoporous silica modified by iron-manganese binary oxide (FeMnOx) demonstrates the compound's ability to remove contaminants with high efficiency. Calcination at 350°C enhances its performance, making it an effective adsorbent for treating arsenic-contaminated drinking water (Zhou et al., 2020).

Physical Properties Analysis

Porous magnetic manganese oxide nanostructures, fabricated by mixing KMnO(4) solution and oleic acid-capped Fe(3)O(4) particles, show a large adsorption capability and high organic pollutant removal rates due to their large surface area and pore volume. These nanostructures are also recyclable and exhibit strong magnetism for easy separation in wastewater treatment (Chen et al., 2011).

Chemical Properties Analysis

Catalytic oxidation of NO with O2 over FeMnOx/TiO2 has been studied, revealing that the catalyst's activity is attributed to higher surface area, lower crystallinity of manganese oxides, and abundant Mn3+, Fe3+, and chemisorbed oxygen species on the surface. The loading sequences of iron and manganese oxides significantly impact the surface physicochemical properties, demonstrating the intricate interplay between Fe and Mn in altering the catalyst's performance (Zhang et al., 2014).

科学研究应用

环境修复

铁和锰的氧化物在环境修复中起着至关重要的作用,特别是在从水和废水中去除重金属方面。纳米化的金属氧化物,包括三氧化二铁和氧化锰,表现出高表面积和对重金属吸附的特殊亲和力,使其在从水系统中去除重金属方面非常有效 (Ming Hua et al., 2012)。此外,在铁离子存在下锰离子对亚硫酸盐氧化的催化作用突出了这些氧化物在环境过程中的协同效应,表明在污染控制和水处理中具有潜在的应用 (A. Ermakov & A. P. Purmal, 2002).

生物医学应用

氧化铁纳米粒子,包括 Fe2MnO4,由于其独特的磁性和光致发光特性,在生物医学应用中的潜力已得到广泛研究。这些纳米粒子用于 MRI/光学多模态成像,并在癌症治疗中作为治疗介质。它们的超顺磁性行为有利于磁热疗法,该疗法利用交变磁场下这些纳米粒子产生的热量来杀死癌细胞 (D. Shi et al., 2015)。此外,氧化铁/金纳米复合材料在治疗诊断应用中显示出前景,在一个平台上同时提供治疗和诊断能力 (K. Leung et al., 2012).

能量储存和转换

尖晶石结构的铁钴氧化物与铁锰氧化物密切相关,在作为储能和转换装置(包括超级电容器和锂离子电池)中的电极方面表现出优异的电化学性能。这些材料的形态和纳米结构显着影响其电化学行为,表明可以在能源应用中探索 Fe2MnO4 的类似特性 (Hongyan Gao et al., 2017).

水处理

生物曝气滤池 (BAF) 已被确定为一种从水中同时去除铁和锰离子的潜在技术,表明 Fe2MnO4 和类似化合物在水处理工艺中的相关性。这些过滤器利用铁和锰氧化物的化学和生物特性,有效地从受污染的水源中去除这些金属 (Nuratiqah Marsidi et al., 2018).

安全和危害

未来方向

属性

IUPAC Name |

iron(3+);manganese(2+);oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.Mn.4O/q2*+3;+2;4*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSDLVIPMHDAFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

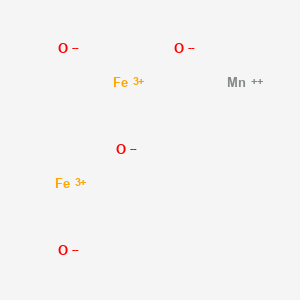

[O-2].[O-2].[O-2].[O-2].[Mn+2].[Fe+3].[Fe+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2MnO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152949 |

Source

|

| Record name | Iron manganese oxide (Fe2MnO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iron manganese oxide (Fe2MnO4) | |

CAS RN |

12063-10-4 |

Source

|

| Record name | Iron manganese oxide (Fe2MnO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012063104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron manganese oxide (Fe2MnO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzenesulfonic acid, 2-[2-[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-4-[[(3-chloro-1-oxido-1,2,4-benzotriazin-7-yl)carbonyl]amino]-, sodium salt (1:1)](/img/structure/B79808.png)